Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate
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Overview
Description
Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate is a complex organic compound that features a purine base, an isopropyl group, and a phenoxyphosphoryl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: The purine base, 6-aminopurine, is synthesized through a series of reactions involving the cyclization of suitable precursors.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions, often using isopropyl halides under basic conditions.
Formation of the Phenoxyphosphoryl Group: The phenoxyphosphoryl group is attached through phosphorylation reactions, typically using phenol derivatives and phosphorylating agents.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine base or the phenoxyphosphoryl group, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Alkyl halides, amines, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adefovir: A nucleotide analog with antiviral properties.
Tenofovir: Another nucleotide analog used in the treatment of viral infections.
Ganciclovir: An antiviral compound used to treat cytomegalovirus infections.
Uniqueness
Propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate is unique due to its specific structural features, such as the combination of a purine base with a phenoxyphosphoryl group. This unique structure may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C22H31N6O5P |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
propan-2-yl 2-[[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |
InChI |
InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25) |
InChI Key |
ORHSFGJQGPUCRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 |
Origin of Product |
United States |
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